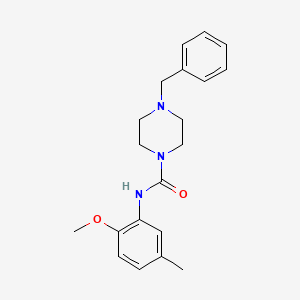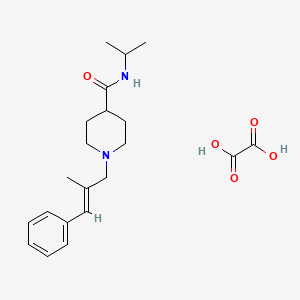![molecular formula C16H19NOS B5399287 N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5399287.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide, commonly known as modafinil, is a eugeroic drug that is used to promote wakefulness and alertness in individuals suffering from sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has gained popularity in recent years due to its off-label use as a cognitive enhancer and a performance-boosting agent.
科学的研究の応用
Modafinil has been extensively studied for its therapeutic and cognitive-enhancing effects. It has been approved by the FDA for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. In addition, modafinil has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and fatigue associated with multiple sclerosis. Moreover, modafinil has gained popularity as a cognitive enhancer and a performance-boosting agent among healthy individuals.
作用機序
The exact mechanism of action of modafinil is not fully understood. However, it is believed that modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also affects the levels of certain neuropeptides, such as orexin, which is involved in the regulation of wakefulness and sleep.
Biochemical and Physiological Effects:
Modafinil has been shown to have a variety of biochemical and physiological effects. It has been found to increase wakefulness and alertness, improve cognitive function, enhance mood, and reduce fatigue. Modafinil has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making.
実験室実験の利点と制限
Modafinil has several advantages and limitations for use in lab experiments. One of the advantages is that it has a long half-life, which allows for sustained effects over a period of time. Modafinil is also relatively safe and well-tolerated, with few side effects reported. However, modafinil can be expensive, which may limit its use in some experiments. Moreover, modafinil may interact with other drugs and may have different effects on different individuals, which can complicate experimental design.
将来の方向性
Modafinil has several potential future directions for research. One area of interest is the use of modafinil in the treatment of cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's. Another area of interest is the investigation of modafinil's effects on creativity and innovation. Furthermore, modafinil may have potential applications in the military, such as in the enhancement of cognitive and physical performance. Finally, more research is needed to fully understand the long-term effects of modafinil use and its potential for abuse.
Conclusion:
In conclusion, modafinil is a eugeroic drug that has gained popularity for its off-label use as a cognitive enhancer and a performance-boosting agent. Modafinil has been extensively studied for its therapeutic and cognitive-enhancing effects, and has been found to increase wakefulness and alertness, improve cognitive function, enhance mood, and reduce fatigue. Modafinil has several advantages and limitations for use in lab experiments, and has several potential future directions for research. However, more research is needed to fully understand the long-term effects of modafinil use and its potential for abuse.
合成法
Modafinil was first synthesized in the 1970s by French pharmaceutical company Lafon Laboratories. The synthesis method involves the condensation of 2-[(diphenylmethyl)sulfinyl]acetamide with 2,4-dimethylthiophenylacetone in the presence of phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain modafinil in its pure form.
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-6-7-15(12(2)9-11)13(3)17-16(18)10-14-5-4-8-19-14/h4-9,13H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMADGQZGVKVEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)


![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)
![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)

![ethyl (2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5399274.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5399286.png)
![4-{[benzyl(ethyl)amino]methyl}benzoic acid](/img/structure/B5399295.png)
